Technical Monograph: Sinapyl Alcohol (4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol)
Technical Monograph: Sinapyl Alcohol (4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol)
Topic: 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol (Sinapyl Alcohol) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Plant Biologists
Executive Summary
Sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol) is a canonical monolignol and a critical biosynthetic precursor to syringyl (S) lignin in angiosperms. Beyond its structural role in plant cell wall lignification, recent pharmacological evaluations have identified sinapyl alcohol as a potent bioactive agent with significant anti-inflammatory and antinociceptive properties, often exceeding the efficacy of its glucoside derivative, syringin. This guide provides a comprehensive analysis of its physicochemical properties, biosynthetic pathways, laboratory synthesis, and emerging therapeutic potential.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Sinapyl alcohol is a phenylpropanoid characterized by a C6-C3 skeleton with a specific substitution pattern (3,5-dimethoxy-4-hydroxy) on the aromatic ring.
Table 1: Physicochemical Datasheet
| Property | Specification |
| IUPAC Name | (E)-4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol |
| Common Name | Sinapyl Alcohol |
| CAS Registry Number | 537-33-7 (General), 20675-95-0 ((E)-isomer) |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Colorless to pale yellow needles/crystalline solid |
| Melting Point | 63 – 65 °C |
| Solubility | Soluble in Ethanol, Acetone, Ethyl Acetate, DMSO; Sparingly soluble in H₂O |
| Stability | Air and light sensitive; prone to oxidative polymerization (keep cold/dark) |
| pKa | ~9.8 (Phenolic -OH) |
Biosynthetic Origin & Pathway Dynamics
In planta, sinapyl alcohol is synthesized via the phenylpropanoid pathway. The final reduction step is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) or specifically Sinapyl Alcohol Dehydrogenase (SAD), converting sinapaldehyde to the alcohol.
Biosynthesis Pathway Diagram
The following diagram illustrates the enzymatic flow from the general phenylpropanoid pathway to the specific monolignol.
Figure 1: Enzymatic biosynthesis of Sinapyl Alcohol. Key enzymes: CCR (Cinnamoyl-CoA Reductase) and CAD (Cinnamyl Alcohol Dehydrogenase).
Laboratory Synthesis Protocol
While extraction from plant biomass (e.g., Magnolia spp.) is possible, it is inefficient for obtaining high-purity monomer due to downstream separation challenges. The preferred research method is the chemoselective reduction of sinapaldehyde .
Protocol: NaBH₄ Reduction of Sinapaldehyde
This protocol ensures high yield and minimizes 1,4-reduction (saturation of the double bond), preserving the cinnamyl structure.
Reagents:
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Sinapaldehyde (Commercial grade)
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Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
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Quenching agent: Saturated NH₄Cl or 1M HCl
Step-by-Step Workflow:
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Preparation: Dissolve sinapaldehyde (1.0 eq) in anhydrous MeOH (0.1 M concentration) in a round-bottom flask. Chill to 0°C in an ice bath to control reaction kinetics.
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Reduction: Slowly add NaBH₄ (1.5 eq) portion-wise over 10 minutes.
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Note: Slow addition prevents runaway exotherms and over-reduction.
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Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1).
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Endpoint: Disappearance of the aldehyde spot and appearance of a more polar alcohol spot.
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Quenching: Carefully add saturated NH₄Cl solution to neutralize excess borohydride.
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Extraction: Evaporate MeOH under reduced pressure. Resuspend residue in water and extract 3x with Ethyl Acetate (EtOAc).
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Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Yield Expectation: >90% purity.
Reactivity & Polymerization Mechanics
Sinapyl alcohol is unique among monolignols because the C3 and C5 positions are blocked by methoxy groups. This steric blockade prevents the formation of 5-5' or
Radical Coupling Diagram
Figure 2: Oxidative radical coupling of Sinapyl Alcohol. The methoxy groups at C3/C5 force linearity or specific cyclic dimerization (Syringaresinol).
Analytical Characterization
To validate the identity of synthesized or isolated sinapyl alcohol, use the following spectroscopic markers.
Table 2: ¹H NMR Characteristic Resonances (CDCl₃, 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Assignment |
| Aromatic H-2,6 | 6.70 – 6.75 | Singlet (2H) | Symmetric aromatic protons |
| Olefinic H-7 | 6.50 – 6.55 | Doublet ( | |
| Olefinic H-8 | 6.20 – 6.30 | Doublet of triplets | |
| Methylene H-9 | 4.30 – 4.35 | Doublet/Broad | |
| Methoxy (-OMe) | 3.85 – 3.90 | Singlet (6H) | C3 and C5 methoxy groups |
| Phenolic -OH | ~5.50 | Broad Singlet | Exchangeable with D₂O |
Note: Shifts may vary slightly based on concentration and water content in CDCl₃.
Applications in Drug Development & Bioengineering
Pharmaceutical Potential
Recent studies indicate sinapyl alcohol is a "prodrug-like" active metabolite of Syringin (Eleutheroside B).
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Anti-Inflammatory Mechanism: It inhibits the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) in LPS-stimulated macrophages.[4][5]
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Antinociceptive Activity: In mouse models (acetic acid-induced writhing), sinapyl alcohol demonstrated superior analgesic potency compared to syringin, likely due to better bioavailability and lipophilicity permitting easier membrane transport.
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Cytotoxicity: It exhibits moderate cytotoxicity against specific tumor cell lines, making it a scaffold of interest for non-steroidal anti-inflammatory drug (NSAID) hybrid design.
Lignin Engineering
In biofuel research, upregulating sinapyl alcohol biosynthesis (increasing the S/G ratio) creates "linear" lignin. This high S-lignin is chemically easier to depolymerize (cleaving
References
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Biosynthesis & Enzymes
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Synthesis Protocol
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Pharmacological Activity
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NMR Data Grounding
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Potential Antioxidant and Anti-Inflammatory Properties of Polyphenolic Compounds from Cirsium japonicum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rsc.org [rsc.org]
